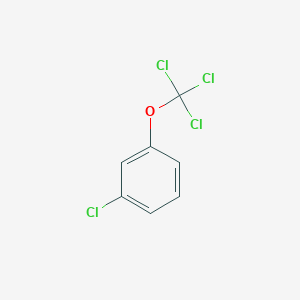![molecular formula C20H18N2O2S B6354634 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one CAS No. 1023537-47-4](/img/structure/B6354634.png)
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a member of the indeno[2,3-d]pyrazol-4-one family, and it is of particular interest due to its unique properties and versatility.
科学的研究の応用
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has been studied for its potential applications in scientific research. It has been found to be a useful tool for the study of enzyme-substrate interactions, as well as for the study of protein-protein interactions. Additionally, this compound has been used in the study of molecular recognition, as well as in the study of molecular recognition involving metal ions. Furthermore, this compound has been used in the study of molecular recognition involving carbohydrates.
作用機序
The mechanism of action of 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is not yet fully understood. However, it is believed to involve the formation of a complex between the compound and the target molecule, followed by the formation of a covalent bond between the two molecules. This covalent bond is believed to be responsible for the binding of the compound to the target molecule, and it is also believed to be responsible for the observed biochemical and physiological effects.
Biochemical and Physiological Effects
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as phosphatases, proteases, and kinases, as well as to modulate the activity of receptors and transcription factors. Additionally, this compound has been found to modulate the activity of ion channels, and to inhibit the activity of certain transporters. Furthermore, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of certain cell signaling pathways.
実験室実験の利点と制限
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, this compound is relatively non-toxic, and it has been found to have a low potential for inducing adverse effects. The main limitation of this compound is that it is not yet widely available, and it can be difficult to obtain in large quantities.
将来の方向性
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has a great potential for further research, and there are several potential future directions that could be explored. One potential direction is to further investigate the biochemical and physiological effects of this compound, in order to better understand its mechanism of action. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound. Furthermore, this compound could be used as a tool for the study of molecular recognition, as well as for the study of enzyme-substrate interactions and protein-protein interactions. Finally, further research could be conducted to investigate the potential for this compound to be used as a drug.
合成法
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one can be synthesized through the reaction of 3-thienyl acetic acid with 1-hexanoyl-3-hydroxy-1-indanone in the presence of anhydrous potassium carbonate and a catalytic amount of pyridine. The reaction is carried out at room temperature in an inert atmosphere, and the product is isolated in good yield. The reaction mechanism for this synthesis is believed to involve the formation of an enolate intermediate, followed by a nucleophilic attack on the carbonyl group of the indanone to form the desired product.
特性
IUPAC Name |
1-hexanoyl-3-thiophen-2-ylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-2-3-4-11-16(23)22-19-13-8-5-6-9-14(13)20(24)17(19)18(21-22)15-10-7-12-25-15/h5-10,12H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBEEDPYCMBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C2=C(C(=N1)C3=CC=CS3)C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexanoyl-3-(2-thienyl)indeno[2,3-D]pyrazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-(Ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B6354563.png)




![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)


![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)
![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium](/img/structure/B6354658.png)

![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)